[Pyr-11]-beta-Amyloid (11-42)
CAS No.:
Cat. No.: VC3679424
Molecular Formula:
Molecular Weight: 3317.9
* For research use only. Not for human or veterinary use.
![[Pyr-11]-beta-Amyloid (11-42) -](/images/no_structure.jpg)
Specification
Molecular Weight | 3317.9 |
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Introduction
Structure and Biochemical Properties
Molecular Structure
[Pyr11]-Beta-Amyloid (11-42) is formed through post-translational modification of the beta-amyloid 11-42 peptide, where the N-terminal glutamate residue (E11) undergoes cyclization to form pyroglutamate. The resultant peptide has the amino acid sequence: Pyr-VHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA . This modification creates a lactam ring at the N-terminus through intramolecular dehydration, a process catalyzed by the glutaminyl cyclase (QC) enzyme in vivo .
The pyroglutamate modification alters the peptide's physicochemical properties, potentially contributing to its biological activity. The cyclization of glutamate eliminates the negative charge at the N-terminus and increases the peptide's hydrophobicity, which may enhance its aggregation propensity and resistance to degradation.
Physical and Biochemical Characteristics
[Pyr11]-Beta-Amyloid (11-42) possesses distinct physical and biochemical properties that distinguish it from unmodified amyloid peptides. The peptide has a molecular weight of approximately 3318 Da and demonstrates high purity in commercial preparations (≥95% peak area by HPLC, ≥60% peptide content) .
Table 1: Physical and Biochemical Properties of [Pyr11]-Beta-Amyloid (11-42)
Formation and Prevalence
Formation Mechanism
The formation of [Pyr11]-Beta-Amyloid (11-42) occurs through a specific enzymatic process. Initially, beta-amyloid peptides undergo N-terminal truncation to form Aβ11-42, which retains an exposed glutamate residue at position 11. Subsequently, this glutamate residue undergoes cyclization through the action of glutaminyl cyclase, resulting in the formation of pyroglutamate at the N-terminus .
This conversion has significant implications for the peptide's properties. The cyclization process removes the N-terminal charge and increases hydrophobicity, potentially promoting the peptide's aggregation and resistance to proteolytic degradation. The glutaminyl cyclase-mediated conversion appears to be a critical step in the formation of these modified amyloid species found in Alzheimer's disease pathology.
Prevalence in Normal and Alzheimer's Disease Brains
Pyroglutamate-modified beta-amyloid peptides represent a significant proportion of the total amyloid load in both normal aging and Alzheimer's disease brains, with [Pyr11]-Beta-Amyloid (11-42) accounting for up to 20% of total beta-amyloid species . The relative abundance of different amyloid variants differs between Alzheimer's disease patients and non-Alzheimer's individuals.
Table 2: Composition of Soluble Aβ Species in Normal and AD Brains
Aβ Species | Alzheimer's Disease Brain (%) | Non-Alzheimer's Brain (%) |
---|---|---|
Aβ1-42 | 36% | 50% |
AβpE3-42 | 48% | 29% |
AβpE11-42 | 16% | 21% |
Data adapted from Piccini et al., 2005
Functional Activity and Electrophysiological Properties
Membrane Channel Activity
[Pyr11]-Beta-Amyloid (11-42) demonstrates distinct electrophysiological properties when compared to the full-length Aβ1-42 peptide. Studies using planar lipid bilayer (PLB) systems have revealed differences in channel formation and electrical activity between these peptide variants. The onset of channel activity for AβpE3-42 (which shares pyroglutamate modification with AβpE11-42) shows a significantly longer lag time compared to Aβ1-42, with an average of 98.2 ± 68.5 minutes versus 31.6 ± 25.7 minutes for Aβ1-42 .
Table 3: Channel Activity Comparison Between Pyroglutamate-Modified Aβ and Aβ1-42
Parameter | AβpE3-42 | Aβ1-42 | Significance |
---|---|---|---|
Lag Time to Activity (min) | 98.2 ± 68.5 | 31.6 ± 25.7 | p < 0.05 |
Growth Pattern Frequency | 50% (3/6) | 33% (2/6) | - |
Events <100 pS | 74% | 91% | - |
Events 100-200 pS | 21% | 5% | - |
Events >200 pS | 5% | 4% | - |
Data adapted from Jang et al., 2014
Conductance Profiles
The conductance profiles of pyroglutamate-modified amyloid channels reveal interesting differences compared to Aβ1-42. While most channel events for both peptides occur at conductances below 100 pS, pyroglutamate-modified Aβ shows a distinct second peak of activity in the 100-200 pS range that is largely absent in Aβ1-42 channels. Specifically, 21% of events for AβpE3-42 fall within this intermediate conductance range, compared to only 5% for Aβ1-42 .
Although the percentage of high-conductance events (>200 pS) is similar between the two peptide forms, pyroglutamate-modified Aβ channels demonstrate approximately 20% higher average conductance in this range, with additional grouping observed around 600 pS for AβpE3-42 . This trend toward higher conductance could have significant implications for the toxicity mechanism of pyroglutamate-modified Aβ peptides, potentially contributing to their pathological effects in Alzheimer's disease.
Comparative Aggregation and Cytotoxicity
Cytotoxicity Mechanisms
The mechanistic basis for this cytotoxicity may relate to the peptide's ability to form membrane channels with distinctive conductance properties. The trend toward higher conductance observed for pyroglutamate-modified Aβ channels could contribute to altered calcium homeostasis and subsequent neuronal dysfunction . Additionally, the increased stability and resistance to degradation conferred by the pyroglutamate modification may lead to prolonged toxic effects in the brain.
Role in Alzheimer's Disease Pathology
Contribution to Amyloid Plaque Formation
The presence of [Pyr11]-Beta-Amyloid (11-42) in amyloid plaques suggests its involvement in the pathological processes underlying Alzheimer's disease. While Aβ1-42 remains a major component of amyloid plaques, biochemical analysis of amyloid peptides isolated from Alzheimer's disease brains indicates that various modified forms, including pyroglutamate-modified species, constitute significant proportions of the total amyloid load .
The formation of pyroglutamate at the N-terminus of truncated Aβ peptides may enhance their aggregation propensity and resistance to degradation, potentially accelerating plaque formation and accumulation. The distinct physical and biochemical properties of [Pyr11]-Beta-Amyloid (11-42), including its hydrophobicity and stability, may contribute to its incorporation into amyloid plaques and its persistence in brain tissue.
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